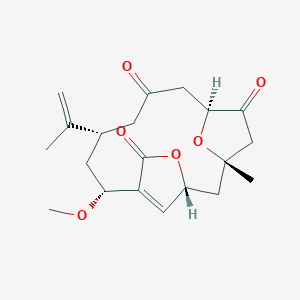
13-Epi-Scabrolide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Epi-Scabrolide C is a natural product found in Sinularia maxima and Sinularia scabra with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
13-Epi-Scabrolide C has been shown to exhibit significant anti-inflammatory effects. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines such as IL-6 and IL-12 in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells, with IC50 values of 5.30 ± 0.21 µM and 13.12 ± 0.64 µM, respectively . This suggests its potential use in treating inflammatory diseases.
Antifungal Activity
The compound also displays antifungal properties against various pathogens. For instance, it has demonstrated activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations (e.g., MIC = 20 µg/mL for C. albicans) . This positions this compound as a candidate for antifungal drug development.
Antiviral Effects
Research indicates that this compound may possess antiviral properties as well. It has shown potential against human immunodeficiency virus type 1 (HIV-1), with an IC50 value of 0.31 µM . Such findings highlight its relevance in the search for new antiviral agents.
Cosmetic Applications
The unique properties of this compound make it suitable for cosmetic formulations, particularly due to its anti-inflammatory and antimicrobial effects. Its ability to inhibit inflammation could be beneficial in products aimed at treating acne or other skin conditions characterized by inflammation.
Skin Care Formulations
Incorporating this compound into topical formulations could enhance their efficacy by reducing skin irritation and promoting healing processes. The compound's bioactive properties suggest it could be used in creams or lotions designed for sensitive skin or as a soothing agent in post-sun exposure products .
Agricultural Applications
Emerging studies suggest that compounds like this compound could have applications in agriculture, particularly as natural pesticides or growth enhancers due to their biological activity against various pathogens.
Bio-pesticidal Properties
The antifungal activity of this compound implies potential use as a natural fungicide in agricultural settings, offering an eco-friendly alternative to synthetic chemicals . Its ability to inhibit fungal growth can help protect crops from diseases caused by pathogenic fungi.
Summary Table of Applications
Case Studies and Research Insights
Several studies have documented the effects of this compound:
- A study examining the compound's anti-inflammatory effects found that it significantly reduced cytokine levels in LPS-stimulated cells, indicating its therapeutic potential for inflammatory diseases .
- Research into its antifungal activity showcased its effectiveness against common fungal pathogens, suggesting avenues for developing new antifungal treatments that leverage natural compounds .
- Investigations into its cosmetic applications highlighted its potential role in formulating products aimed at sensitive skin, where inflammation is a concern .
Propiedades
Fórmula molecular |
C20H26O6 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(1S,3R,7R,9S,13S)-7-methoxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6(17)-ene-5,11,14-trione |
InChI |
InChI=1S/C20H26O6/c1-11(2)12-5-13(21)7-18-16(22)10-20(3,26-18)9-14-8-15(19(23)25-14)17(6-12)24-4/h8,12,14,17-18H,1,5-7,9-10H2,2-4H3/t12-,14+,17-,18+,20+/m1/s1 |
Clave InChI |
ZLDOSIVXLFPCIZ-JGVCLGMGSA-N |
SMILES isomérico |
CC(=C)[C@H]1C[C@H](C2=C[C@@H](C[C@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)OC |
SMILES canónico |
CC(=C)C1CC(C2=CC(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)OC |
Sinónimos |
13-epi-scabrolide C scabrolide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















